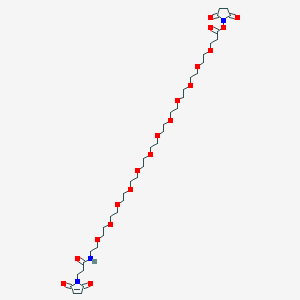
3-Cyano-3-methylcyclohexanone
Descripción general
Descripción
3-Cyano-3-methylcyclohexanone, also known as CMK, is a chemical compound that has been widely used in scientific research due to its unique properties. CMK is a cyclic ketone that contains a nitrile group, which makes it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
Enantioselectivity Enhancement
3-Methylcyclohexanone, a compound structurally similar to 3-Cyano-3-methylcyclohexanone, has been studied for its enantioselective properties. Nassimbeni, Su, and Curtin (2012) found that this compound, when crystallized with chiral diol hosts, achieves enhanced enantioselectivity due to kinetic effects, suggesting potential applications in chiral separation and synthesis (Nassimbeni, Su, & Curtin, 2012).
Clathrate Formation
The formation of clathrates with compounds like 3- and 4-Methylcyclohexanone, which are similar to this compound, has been extensively studied. Barton et al. (2014, 2015) demonstrated the selective inclusion of these compounds in specific conformations within host-guest complexes. This research indicates potential applications in molecular encapsulation and targeted delivery systems (Barton et al., 2014) (Barton et al., 2015).
Synthesis of Hexahydroquinolines
3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines, closely related to this compound, were synthesized by Faidallah and Al-Juaid (2014) using ultrasound in a green chemistry approach. This indicates potential applications in sustainable chemical synthesis and pharmaceutical intermediate production (Faidallah & Al-Juaid, 2014).
Molecular Structure Studies
Pivnenko, Krivoshey, and Kutulya (2003) examined the conformational states of arylidene derivatives of 3R-methylcyclohexanone, a compound structurally related to this compound, through NMR spectroscopy and molecular simulation. This research provides insights into the structural behavior of cyclohexanone derivatives, important for material science and molecular engineering applications (Pivnenko, Krivoshey, & Kutulya, 2003).
Catalysis and Chemical Synthesis
Wang et al. (2011) explored the use of cyclohexanone, closely related to this compound, in the selective hydrogenation of phenol, a crucial step in the manufacture of polyamides. This study highlights potential applications in catalysis and industrial chemical synthesis (Wang et al., 2011).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-Cyano-3-methylcyclohexanone” are not available, research into similar compounds continues to be an active area of study . This includes the development of new synthesis methods, investigation of their biological properties, and the design of new drugs based on these structures .
Propiedades
IUPAC Name |
1-methyl-3-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(6-9)4-2-3-7(10)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNUDZTXYBUGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B3041576.png)
![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

![Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate](/img/structure/B3041583.png)

![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)